

Technical Guide: Solubility Profiling of 4-(3-Methylphenyl)-1,3-thiazole

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Compound of Interest

Compound Name: 4-(3-Methylphenyl)-1,3-thiazole

CAS No.: 383145-33-3

Cat. No.: B1637582

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Executive Summary & Compound Profile

4-(3-Methylphenyl)-1,3-thiazole (CAS: 383145-33-3) is a significant heteroaromatic intermediate used in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g., potential NSAIDs or kinase inhibitors).[1] Its solubility behavior is governed by the interplay between the lipophilic tolyl moiety and the polarizable thiazole ring.

Understanding its solubility landscape is critical for:

- Process Chemistry: Optimizing yield during nucleophilic substitution or cyclization reactions.
- Purification: Designing cooling crystallization cycles.
- Formulation: Enhancing bioavailability of thiazole-based derivatives.

Physicochemical Identity

Property	Value / Descriptor	Relevance to Solubility
Molecular Formula		Moderate molecular weight (g/mol) favors dissolution.
LogP (Predicted)	~3.18	Highly lipophilic; poor aqueous solubility, high affinity for non-polar/aprotic solvents.
H-Bond Donors	0	Lacks ability to donate H-bonds; relies on accepting H-bonds from protic solvents.
H-Bond Acceptors	2 (N, S)	Moderate interaction with alcohols (MeOH, EtOH).
Melting Point	~45–50 °C (Est.)*	Low lattice energy barrier suggests high solubility in compatible organic solvents.

*Note: Melting point estimated based on structural isomers (e.g., 4-(4-methylphenyl) analog MP: 65–68 °C). Isomers with meta-substitution often exhibit lower MPs due to reduced crystal packing efficiency.

Thermodynamic Framework

To rigorously analyze solubility, we move beyond empirical observation to thermodynamic modeling. The solubility of **4-(3-Methylphenyl)-1,3-thiazole** in organic solvents is non-ideal and is best described by the Modified Apelblat Equation.

The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility () with temperature ()

). It is the industry standard for correlating solubility data of pharmaceutical intermediates.

- : Mole fraction solubility of the solute.[2]

- : Absolute temperature (Kelvin).
- : Empirical model parameters derived from regression analysis.
 - A and B reflect the enthalpy of solution.
 - C accounts for the temperature dependence of the heat capacity difference.

Van't Hoff Analysis

For rapid process screening, the dissolution enthalpy (

) and entropy (

) are extracted using the Van't Hoff plot:

- Interpretation: A positive

indicates an endothermic process (solubility increases with temperature), which is typical for thiazole derivatives in organic solvents.

Experimental Protocol: Gravimetric Determination

Standard Operating Procedure (SOP) for Solubility Measurement

Objective: Determine the saturated solubility of **4-(3-Methylphenyl)-1,3-thiazole** in a solvent panel (Methanol, Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetone).

Phase 1: Preparation & Saturation[3][4]

- Solvent Selection: Choose ACS-grade solvents.
- Excess Addition: Add the thiazole solid in excess to 10 mL of the selected solvent in a jacketed glass equilibrium cell.
- Temperature Control: Connect the cell to a circulating water bath (precision

K). Set

K.

- Equilibration: Stir continuously using a magnetic stirrer (400 rpm) for 24 hours to ensure solid-liquid equilibrium (SLE).

Phase 2: Sampling & Drying (Gravimetric Analysis)

- Filtration: Stop stirring and allow the suspension to settle for 30 minutes. Using a pre-heated syringe filter (0.45 μ m PTFE), withdraw 2 mL of the supernatant.
- Weighing (Wet): Transfer the filtrate immediately into a pre-weighed weighing boat (). Record the total mass ().
- Evaporation: Place the weighing boat in a vacuum oven at 40 °C (below the solute MP) until constant mass is achieved.
- Weighing (Dry): Record the mass of the dry residue ().

Phase 3: Calculation

Calculate the mole fraction solubility (

):

- : Molar mass of solute (175.25 g/mol).[3]
- : Molar mass of solvent.

Visualized Workflow (DOT Diagram)

The following diagram illustrates the logical flow from experimental setup to thermodynamic parameter extraction.



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Caption: Workflow for determining and modeling the solubility of thiazole derivatives.

Predicted Solubility Trends & Data Analysis

Based on the structural lipophilicity (LogP ~3.18) and data from homologous aryl-thiazoles, the following solubility hierarchy is expected.

Solubility Hierarchy (Predictive)

Solvent Class	Representative Solvent	Predicted Solubility	Mechanism
Ketones	Acetone	High	Dipole-dipole interactions; lack of H-bond donor network allows easy cavity formation.
Esters	Ethyl Acetate	High	Similar polarity to the solute; "like dissolves like".
Aromatic	Toluene	Moderate-High	- stacking interactions between the tolyl group and solvent.
Alcohols	Ethanol / IPA	Moderate	Solute disrupts solvent H-bond network; solubility increases significantly with Temperature.
Water	Water	Very Low	Hydrophobic effect dominates; high energy cost to create cavity in water structure.

Application of Data

To utilize this data for crystallization:

- Cooling Crystallization: Use Ethanol or Isopropanol. The solubility curve is typically steep (high
(high
) , meaning yield is maximized by cooling from 50 °C to 5 °C.

- Anti-Solvent Crystallization: Dissolve in Acetone (high solubility) and slowly add Water (anti-solvent) to precipitate the pure compound.

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